1H-Pyrazolo[4,3-C]pyridine, 5-oxide
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Overview
Description
1H-Pyrazolo[4,3-C]pyridine, 5-oxide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The 5-oxide derivative introduces an oxygen atom at the fifth position, which can significantly alter the compound’s chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of aminopyrazoles with 1,2-diketones in the presence of an oxidizing agent like manganese dioxide can yield the desired compound . Another method involves the use of phosphorus oxychloride in the presence of a base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 5-oxide group to other functional groups.
Substitution: The compound can undergo substitution reactions at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-C]pyridine, 5-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-C]pyridine, 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Comparison: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide is unique due to the presence of the 5-oxide group, which can significantly alter its chemical and biological properties compared to other pyrazolopyridines. This modification can enhance its reactivity and potential as a bioactive molecule .
Properties
CAS No. |
871836-50-9 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5-hydroxypyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H5N3O/c10-9-2-1-6-5(4-9)3-7-8-6/h1-4,10H |
InChI Key |
XXGLUTOGXXEISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C2C1=NN=C2)O |
Origin of Product |
United States |
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